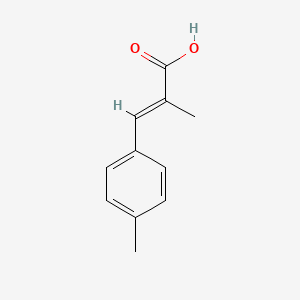

2-methyl-3-(4-methylphenyl)prop-2-enoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 2-metil-3-(4-metilfenil)prop-2-enoico es un compuesto orgánico con la fórmula molecular C11H12O2. Es un derivado del ácido propenoico y presenta un grupo metilo y un grupo 4-metilfenilo unidos a la cadena principal del ácido propenoico. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la industria.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 2-metil-3-(4-metilfenil)prop-2-enoico generalmente implica la reacción de 4-metilbenzaldehído con acetona en presencia de una base, seguida de oxidación. Las condiciones de reacción a menudo incluyen:

Base: Hidróxido de sodio o hidróxido de potasio

Solvente: Etanol o metanol

Agente Oxidante: Permanganato de potasio o trióxido de cromo

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto pueden implicar procesos de oxidación a gran escala utilizando reactivos similares pero optimizados para obtener mayores rendimientos y pureza. Las condiciones de reacción se controlan cuidadosamente para garantizar la conversión eficiente de las materias primas en el producto deseado.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2-metil-3-(4-metilfenil)prop-2-enoico experimenta varias reacciones químicas, entre ellas:

Oxidación: Convierte el compuesto en ácidos carboxílicos o cetonas correspondientes.

Reducción: Reduce el doble enlace para formar derivados saturados.

Sustitución: Implica el reemplazo de átomos de hidrógeno por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, trióxido de cromo

Reducción: Gas hidrógeno con un catalizador de paladio

Sustitución: Agentes halogenantes como bromo o cloro

Principales Productos Formados

Oxidación: Ácido 4-metilbenzoico

Reducción: Ácido 2-metil-3-(4-metilfenil)propanoico

Sustitución: Derivados halogenados como el ácido 2-metil-3-(4-bromometilfenil)prop-2-enoico

Aplicaciones Científicas De Investigación

El ácido 2-metil-3-(4-metilfenil)prop-2-enoico tiene varias aplicaciones de investigación científica:

Química: Utilizado como bloque de construcción en la síntesis orgánica y como precursor para diversas reacciones químicas.

Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.

Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de ciertas enfermedades.

Industria: Utilizado en la producción de polímeros, resinas y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del ácido 2-metil-3-(4-metilfenil)prop-2-enoico implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar mediante:

Inhibición de Enzimas: Uniéndose e inhibiendo la actividad de ciertas enzimas involucradas en las vías metabólicas.

Modulación de Receptores: Interactuando con receptores celulares para alterar los procesos de transducción de señales.

Afectación de la Expresión Génica: Influyendo en la expresión de genes relacionados con la inflamación, la proliferación celular y otros procesos biológicos.

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido 2-metil-3-(4-metoxifenil)prop-2-enoico

- Ácido 3-(4-hidroxifenil)prop-2-enoico

- Ácido 2-metil-3-(4-clorofenil)prop-2-enoico

Unicidad

El ácido 2-metil-3-(4-metilfenil)prop-2-enoico es único debido a su patrón específico de sustitución, que le confiere propiedades químicas y biológicas distintas. En comparación con sus análogos, puede exhibir diferentes reactividad, estabilidad y actividad biológica, lo que lo hace valioso para aplicaciones específicas en investigación e industria.

Actividad Biológica

2-Methyl-3-(4-methylphenyl)prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, has garnered attention for its potential biological activities. This compound is characterized by a prop-2-enoic acid backbone with a methyl group and a para-substituted 4-methylphenyl group, contributing to its unique chemical properties and biological effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a double bond between the second and third carbon atoms in the prop-2-enoic acid chain, which is significant for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cellular signaling. The compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties through these interactions.

1. Anti-inflammatory Activity

Research indicates that derivatives of cinnamic acid, including this compound, can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated macrophages. A study demonstrated that at concentrations of up to 32 µM, this compound significantly reduced NO levels in LPS-stimulated RAW264.7 cells without exhibiting cytotoxic effects on cell viability .

2. Antimicrobial Properties

Similar compounds have shown promising antimicrobial activity against various bacterial strains. The presence of the methyl group on the aromatic ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The compound has been shown to down-regulate key proteins involved in cell proliferation while up-regulating tumor suppressor genes such as p53 .

Case Study 1: Inhibition of Inflammatory Pathways

In a controlled experiment, the effect of this compound on inflammatory markers was assessed in an animal model. The administration of the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of cinnamic acid derivatives found that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C11H12O2 |

|---|---|

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

(E)-2-methyl-3-(4-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+ |

Clave InChI |

OPOOYZXNEUXLBZ-VQHVLOKHSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)/C=C(\C)/C(=O)O |

SMILES canónico |

CC1=CC=C(C=C1)C=C(C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.